N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine typically involves multiple steps, including the formation of the benzothiadiazole ring, sulfonylation, and coupling with piperidine and L-methionine. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the sulfonylation step may involve the use of sulfonyl chlorides and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring and L-methionine residue may also contribute to the compound’s overall bioactivity by modulating its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with applications in UV protection.
Uniqueness
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine stands out due to its unique combination of structural features, including the benzothiadiazole moiety, piperidine ring, and L-methionine residue. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S3/c1-27-10-7-13(17(23)24)18-16(22)11-5-8-21(9-6-11)29(25,26)14-4-2-3-12-15(14)20-28-19-12/h2-4,11,13H,5-10H2,1H3,(H,18,22)(H,23,24)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCAODYMIJBZIQ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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